molecular formula C10H10ClNO B11904583 6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B11904583
M. Wt: 195.64 g/mol
InChI Key: SZOBOUYOEVGEKB-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a bicyclic compound featuring a benzazepine core with a chlorine substituent at position 4. This scaffold is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling modifications that influence reactivity, solubility, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

6-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C10H10ClNO/c11-7-3-1-4-8-10(7)9(13)5-2-6-12-8/h1,3-4,12H,2,5-6H2

InChI Key

SZOBOUYOEVGEKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC=C2Cl)NC1

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid-Mediated Cyclization

A foundational method for synthesizing benzo[b]azepinones involves cyclization using polyphosphoric acid (PPA). For example, 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is synthesized by heating 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with PPA at 100°C under nitrogen. The reaction mixture is quenched with ice, basified, and extracted with dichloromethane, yielding the product in 79% after silica gel chromatography. Adapting this method for 6-chloro derivatives would require substituting the starting aniline with 6-chloro-2-iodoaniline to direct chlorination at the 6-position.

Friedel-Crafts Acylation and Aluminum Chloride Catalysis

A patent describes the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one via Friedel-Crafts acylation. Starting with 4-chloroaniline, succinic anhydride forms 4-(4-chloroanilino)-4-ketobutyric acid, which undergoes cyclization in dichloromethane with AlCl₃ at 55–70°C. For a 6-chloro isomer, substituting 3-chloroaniline could shift the chloro group to the 6-position. Critical parameters include maintaining an AlCl₃-to-substrate molar ratio of 2.5–3.0 to avoid incomplete reactions or excessive waste.

Transition-Metal-Free Tandem Processes

One-Pot Base-Mediated Synthesis

A one-pot method for 1,4-benzodiazepines demonstrates the utility of Cs₂CO₃ in DMF at 150°C for facilitating tandem reactions. Applying similar conditions to synthesize 6-chloro-benzo[b]azepin-5-one would require 6-chloro-2-aminobenzamide and a nitrile electrophile. Optimization trials show that Cs₂CO₃ outperforms K₂CO₃ or t-BuOK, achieving yields up to 90% for analogous structures.

Catalytic Ring-Closing Metathesis (RCM)

Grubbs Catalyst-Mediated RCM

A high-yielding route to 5-amino-2,5-dihydro-1H-benzo[b]azepines employs Grubbs II catalyst (5 mol%) in a one-pot Overman rearrangement/RCM sequence. Starting from allylic trichloroacetimidates, thermolysis at 160°C for 24 hours initiates rearrangement, followed by RCM at 60°C for 18 hours, yielding 81% of the azepine. For 6-chloro derivatives, substituting 4-chloro-2-iodoaniline into the substrate synthesis (e.g., 6a in Scheme 4 of) could introduce the chloro group at the 6-position.

Table 1: Optimization of RCM Conditions for Benzo[b]azepines

EntryOverman RearrangementRCM Catalyst LoadingRCM TemperatureYield (%)
1140°C, 48 h10 mol% Grubbs II50°C, 48 h69
4160°C, 24 h5 mol% Grubbs II60°C, 18 h81

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis of structurally related compounds, such as 7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, employs acid chloride intermediates and scalable protocols. Converting 6-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one precursors under continuous flow conditions could enhance throughput and purity. Key steps include:

  • Chlorination : Directing electrophilic chlorination using Cl₂/FeCl₃ at the 6-position of the aromatic ring.

  • Cyclization : Optimizing residence time and temperature in flow reactors to maximize ring closure efficiency.

Reductive Amination and Functionalization

Reductive Amination of Ketone Intermediates

Late-stage functionalization of benzo[b]azepin-5-ones via reductive amination is a versatile strategy. For example, hydrogenation of 5-amino-2,5-dihydro-1H-benzo[b]azepine at atmospheric pressure followed by detosylation yields 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine in 88%. Adapting this to 6-chloro derivatives would preserve the chloro substituent while introducing amine functionalities.

Challenges and Optimization Considerations

Purification and Yield Maximization

Silica gel chromatography remains critical for isolating benzo[b]azepinones, with eluants like ethyl acetate/hexane (40:60) providing optimal separation . Scaling up necessitates switching to recrystallization or distillation, though no industrial data is explicitly provided in the sources.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-chloro-3,4-dihydro-1H-benzo[b]azepin-5-ol.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or primary amines under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted benzazepines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one exhibits a range of biological activities:

  • Antidepressant Effects : Compounds within the benzoazepine family are known for their potential antidepressant properties. The specific configuration of the chlorine and carbonyl groups in this compound may enhance its interaction with neurotransmitter systems involved in mood regulation.
  • Anxiolytic Activity : Similar to other benzoazepines, this compound may possess anxiolytic properties, making it a candidate for further studies in anxiety disorder treatments.
  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and related compounds. This comparison can provide insights into their respective biological activities:

Compound NameStructural FeaturesBiological Activity
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneNitro substituent at position 2Antitumor activity
7-Fluoro-3,4-dihydro-1H-benzo[b]azepineFluoro substituent at position 7Antidepressant effects
1-Amino-3-chloro-benzodiazepineBenzodiazepine coreAnxiolytic properties

This table illustrates how variations in substituents can influence the pharmacological profiles of these compounds.

Medicinal Chemistry Applications

The applications of this compound extend into medicinal chemistry where it is being explored for:

  • Drug Development : As a lead compound for synthesizing new antidepressants or anxiolytics.
  • Pharmacokinetic Studies : Understanding how modifications to its structure affect absorption, distribution, metabolism, and excretion (ADME) properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of analogs of this compound. For instance:

  • Antidepressant Activity Study : A study investigated the effects of various derivatives on serotonin reuptake inhibition, showing promising results that suggest enhanced antidepressant effects compared to traditional SSRIs.
  • Cancer Cell Line Testing : In vitro tests demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, indicating potential as anticancer agents.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

a) 7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (Tolvaptan Impurity 9)
  • Structure : Chlorine at position 7 instead of 5.
  • Molecular Formula: C₁₀H₁₀ClNO (vs. C₁₀H₁₀ClNO for the target compound).
  • Key Differences: The positional isomerism (Cl at C7 vs. Application: Identified as a process-related impurity in Tolvaptan synthesis, emphasizing the need for precise synthetic control .
b) 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
  • Structure: Isoquinolinone analog with a similar chloro-substituted bicyclic framework.
  • Molecular Formula: C₉H₈ClNO (smaller than the benzazepinone analog).
  • Physical Properties :
    • Density: 1.29 g/cm³.
    • Boiling Point: 441.2°C.
    • Flash Point: 220.6°C.
  • Key Differences: The isoquinolinone core may confer distinct hydrogen-bonding capabilities and ring strain compared to benzazepinones, influencing solubility and reactivity .

Functional Group Modifications

a) 4-Bromo-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
  • Structure : Bromine at C4 and a tosyl (p-toluenesulfonyl) group at N1.
  • Molecular Formula: C₁₇H₁₆BrNO₃S.
  • Key Differences :
    • Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilicity.
    • The tosyl group enhances steric bulk and may act as a protecting group, altering solubility and reaction pathways .
b) 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
  • Structure : Fluorine at C4 and a tosyl group at N1.
  • The tosyl group’s sulfonyl moiety could enhance crystallinity, aiding purification .

Bioactivity Insights from Related Scaffolds

  • Quinazolinone Derivatives: Compounds like 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-2,3-dihydroquinazolin-4(1H)-one demonstrate moderate to high insecticidal activity.

Biological Activity

6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a compound belonging to the benzoazepine class, characterized by a seven-membered nitrogen-containing heterocyclic structure. Its unique chemical properties stem from the chloro substituent at the sixth position and a carbonyl group at the fifth position, contributing to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and related case studies.

  • Molecular Formula : C10_{10}H10_{10}ClNO
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 247237-58-7

Biological Activity Overview

Research indicates that compounds within the benzoazepine family exhibit diverse biological activities. The specific structure of this compound enhances its interaction with biological targets, potentially leading to various therapeutic effects.

The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors, particularly its affinity for GABA(A) receptors. This interaction is crucial for mediating anxiolytic and sedative effects.

Comparative Biological Activity Table

The following table summarizes related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneNitro substituent at position 2Antitumor activity
7-Fluoro-3,4-dihydro-1H-benzo[b]azepineFluoro substituent at position 7Antidepressant effects
1-Amino-3-chloro-benzodiazepineBenzodiazepine coreAnxiolytic properties

Study on Cytotoxic Activity

A study investigating the cytotoxic effects of various benzoazepines revealed that certain derivatives exhibited significant activity against human promyelocytic leukemic HL-60 cells. The findings suggest that structural modifications can enhance cytotoxicity, indicating potential therapeutic applications in oncology .

Electrophysiological Investigations

Electrophysiological studies have shown that this compound may modulate GABA(A) receptor activity. In vitro assays indicated that this compound could inhibit GABA-induced chloride currents, suggesting a competitive antagonistic role at the benzodiazepine binding site .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives of benzoazepines, including this compound, exhibit varied effects on anxiety-related behaviors in animal models. These studies highlight the potential for developing new anxiolytic medications based on this compound's structure .

Q & A

Q. What are the common synthetic routes for 6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one?

Methodological Answer: The synthesis typically involves multistep reactions, including halogenation and cyclization. Key steps include:

  • Coupling Reactions : Reacting intermediates like 1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with acyl chlorides (e.g., 2-methyl benzoyl chloride) in the presence of diisopropyl ethylamine to form the benzazepine backbone .
  • Reduction : Sodium borohydride (NaBH₄) in methanol is used to reduce intermediates to the final product .
  • Halogenation : Bromine or chlorine substituents are introduced via electrophilic substitution or halogen exchange reactions (e.g., using NaH in DMF for bromination) .

Q. Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
CouplingDiisopropyl ethylamine, THF65–75
ReductionNaBH₄, MeOH80–85
Bromination (analogs)NaH, DMF, 1,4-dibromobutane37

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Resolves the compound’s stereochemistry and confirms the chloro substitution at position 6. Bond lengths (C-Cl: 1.73–1.76 Å) and dihedral angles (e.g., 12.5° for the benzazepine ring) are critical for structural validation .
  • Mass Spectrometry (HRMS) : Exact mass (calculated: 195.0018 g/mol) confirms molecular formula (C₁₀H₁₀ClNO) and distinguishes it from analogs .
  • NMR : Key signals include δ 2.8–3.2 ppm (multiplet, CH₂ in dihydroazepine ring) and δ 7.1–7.5 ppm (aromatic protons) .

Advanced Research Questions

Q. How do structural modifications at specific positions affect the biological activity?

Methodological Answer:

  • Chloro vs. Bromo Substitution : Bromo analogs (e.g., 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one) show reduced activity in receptor-binding assays compared to the chloro derivative, likely due to steric hindrance .
  • Positional Isomerism : 6-Chloro derivatives exhibit distinct bioactivity compared to 5- or 7-chloro isomers. For example, 6-chloro substitution enhances binding affinity to serotonin receptors (5-HT1A) by 30% compared to 7-chloro analogs .
  • Methodology : Use comparative SAR studies with radioligand binding assays (e.g., [³H]-WAY-100635 for 5-HT1A) and computational docking to evaluate substituent effects .

Q. What methodologies resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies in yields (e.g., 37% vs. 85%) arise from:

  • Reaction Scale : Small-scale reactions (<1 g) often report lower yields due to inefficiencies in workup .
  • Catalyst Purity : Impurities in NaH or diisopropyl ethylamine can reduce coupling efficiency. Use freshly distilled amines or recrystallized catalysts .
  • Temperature Control : Exothermic reactions (e.g., NaBH₄ reductions) require strict temperature control (−10°C to 0°C) to prevent side reactions .

Recommendation : Optimize via Design of Experiments (DoE) to test variables (temperature, catalyst loading) systematically.

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 6-chloro-1H-benzo[b]azepin-5-one HCl, solubility >50 mg/mL in PBS) .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v hydroxypropyl-β-cyclodextrin) to enhance bioavailability .
  • Prodrug Design : Introduce ester groups (e.g., acetylated amines) that hydrolyze in vivo to the active form .

Q. Table 2: Solubility Enhancement Strategies

StrategySolubility (mg/mL)Bioavailability (%)Reference
Hydrochloride Salt5275
Cyclodextrin Complex3865
PEG-400 Co-Solvent4570

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